N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
CAS No.: 899994-88-8
Cat. No.: VC5048449
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899994-88-8 |
|---|---|
| Molecular Formula | C17H20N4O5S |
| Molecular Weight | 392.43 |
| IUPAC Name | N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C17H20N4O5S/c1-11-5-3-4-6-14(11)21-15(12-9-27(24,25)10-13(12)20-21)19-17(23)16(22)18-7-8-26-2/h3-6H,7-10H2,1-2H3,(H,18,22)(H,19,23) |
| Standard InChI Key | LEAPVTHPBYMHBV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC |
Introduction
N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazoles. This compound features a unique structural framework, combining a thieno ring with a pyrazole moiety, along with various functional groups that enhance its chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial for confirming the structure of the synthesized compound.
Potential Applications
N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has potential applications in medicinal chemistry and material science. Its unique structure suggests it could be explored for various biological activities, although specific studies on this compound are not widely documented.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume